molecular formula C5H2Cl2FNO2S B13495172 3-Chloro-6-fluoropyridine-2-sulfonyl chloride

3-Chloro-6-fluoropyridine-2-sulfonyl chloride

Cat. No.: B13495172
M. Wt: 230.04 g/mol
InChI Key: KHFPVZQLCXYWCC-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoropyridine-2-sulfonyl chloride is a versatile compound with diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoropyridine-2-sulfonyl chloride typically involves the chlorosulfonylation of fluoropyridine derivatives. One common method is the Sandmeyer-type reaction, which uses anilines and DABSO (a stable SO2 surrogate) in the presence of HCl and a copper catalyst . This method allows for the isolation of the sulfonyl chloride after aqueous workup or its direct conversion into sulfonamides by adding an amine after the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale Sandmeyer reactions, which are scalable and provide high yields and purity . The use of stable SO2 surrogates and efficient catalysts ensures the process is both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

3-Chloro-6-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-fluoropyridine-3-sulfonyl chloride
  • 6-Fluoropyridine-2-sulfonyl chloride

Uniqueness

3-Chloro-6-fluoropyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research fields.

Properties

Molecular Formula

C5H2Cl2FNO2S

Molecular Weight

230.04 g/mol

IUPAC Name

3-chloro-6-fluoropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2Cl2FNO2S/c6-3-1-2-4(8)9-5(3)12(7,10)11/h1-2H

InChI Key

KHFPVZQLCXYWCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)S(=O)(=O)Cl)F

Origin of Product

United States

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